molecular formula C6H10O3 B14528549 (2S)-2-Hydroxy-2-methylpent-4-enoic acid CAS No. 62696-40-6

(2S)-2-Hydroxy-2-methylpent-4-enoic acid

Cat. No.: B14528549
CAS No.: 62696-40-6
M. Wt: 130.14 g/mol
InChI Key: NQRZSIPZBAMEPO-LURJTMIESA-N
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Description

(2S)-2-Hydroxy-2-methylpent-4-enoic acid is an organic compound with a unique structure that includes both a hydroxyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of aldol condensation reactions, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. These methods often utilize metal catalysts to facilitate the reaction and improve yield. The specific conditions, including temperature, pressure, and catalyst type, can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

(2S)-2-Hydroxy-2-methylpent-4-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-2-methylpent-4-enoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxy-2-methylbutanoic acid: Similar structure but lacks the double bond.

    (2S)-2-Hydroxy-2-methylhex-4-enoic acid: Similar structure with an extended carbon chain.

Uniqueness

(2S)-2-Hydroxy-2-methylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

62696-40-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methylpent-4-enoic acid

InChI

InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8)/t6-/m0/s1

InChI Key

NQRZSIPZBAMEPO-LURJTMIESA-N

Isomeric SMILES

C[C@](CC=C)(C(=O)O)O

Canonical SMILES

CC(CC=C)(C(=O)O)O

Origin of Product

United States

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